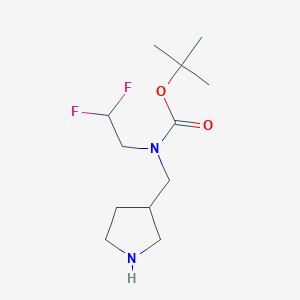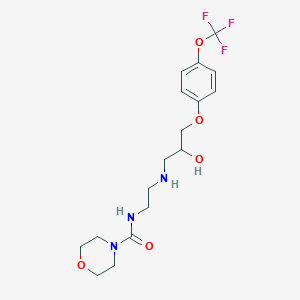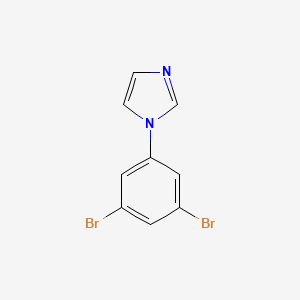
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tert-butoxy group is introduced through a tert-butyl esterification reaction, which can be efficiently carried out using flow microreactor systems . This method is preferred due to its efficiency, versatility, and sustainability compared to traditional batch processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid stands out due to its specific substitution pattern and the presence of both a tert-butoxy group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[3-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)4-6-15-8-11-5-7-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
MJCWZWPXTYPIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1CCN(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)



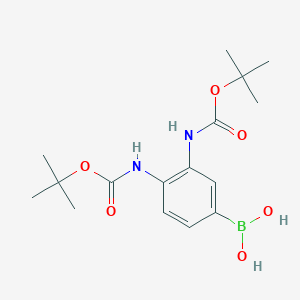
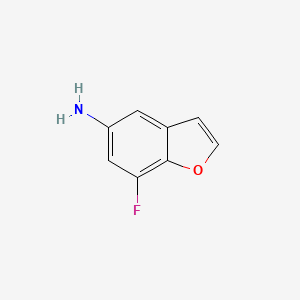
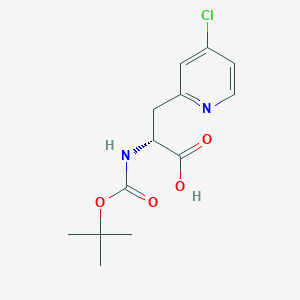

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)
